N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23ClN4O2 and its molecular weight is 362.86. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is C16H20ClN4O2 with a molecular weight of approximately 371.3 g/mol. The compound features a piperidine core substituted with a chloro-methoxyphenyl group and an imidazole moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H20ClN4O2 |
Molecular Weight | 371.3 g/mol |
CAS Number | 1185170-83-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole and piperidine rings have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.
In vitro evaluations indicated that certain derivatives exhibited IC50 values ranging from 2.43 μM to 14.65 μM, suggesting potent growth inhibition capabilities against these cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .
Antiviral Activity
The compound's structural similarities with known CCR5 antagonists suggest potential antiviral properties, particularly against HIV. CCR5 antagonists prevent viral entry into host cells, thereby controlling viral replication. Compounds within this class have demonstrated effectiveness against maraviroc-resistant strains of HIV .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chloro and Methoxy Substituents : These groups enhance lipophilicity and may facilitate membrane permeability.
- Imidazole Ring : Known for its role in biological systems, the imidazole moiety contributes to receptor binding affinity.
- Piperidine Core : This structure is often associated with various pharmacological activities, including antitumor effects.
Case Studies
A notable study involved the synthesis of multiple derivatives based on the piperidine framework, which were screened for their anticancer properties. Among these, specific compounds demonstrated enhanced selectivity and potency compared to standard chemotherapeutic agents .
Another investigation focused on the antiviral properties of related imidazopiperidine compounds, revealing their efficacy in inhibiting HIV entry via CCR5 receptor blockade .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[(2-methylimidazol-1-yl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-13-20-7-10-23(13)12-14-5-8-22(9-6-14)18(24)21-16-11-15(19)3-4-17(16)25-2/h3-4,7,10-11,14H,5-6,8-9,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEGZCKHPLSASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.